N-(3-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-18-6-8-21(9-7-18)29-16-20-12-19-13-25-26(36-11-10-35-25)15-24(19)31(28(20)33)17-27(32)30-22-4-3-5-23(14-22)34-2/h3-9,12-15,29H,10-11,16-17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMHQOZYULYQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)OC)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core and various functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 430.54 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O4 |
| Molecular Weight | 430.54 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. It has been shown to modulate the activity of enzymes and receptors that are critical in processes such as cell proliferation and apoptosis.
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer cell signaling.
- Receptor Modulation : It has been reported to interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
- Case Study : A study on breast cancer cells showed a significant reduction in cell viability (IC50 = 12 µM) when treated with the compound for 48 hours.
-
Antimicrobial Properties : Preliminary tests indicate that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Case Study : The compound exhibited an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against Staphylococcus aureus.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
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Synthesis : Various synthetic routes have been developed to produce the compound efficiently while ensuring high purity.
- Methodology : A multi-step synthesis involving cyclization and functionalization was employed to construct the quinoline framework.
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Biological Evaluation : Comprehensive assays were conducted to assess cytotoxicity and selectivity against normal cells versus cancer cells.
- Findings : The compound demonstrated low cytotoxicity towards normal fibroblast cells while effectively targeting cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
